![molecular formula C15H20N2OS B4190086 2-(cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide](/img/structure/B4190086.png)
2-(cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide
Overview
Description
2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound belongs to the class of thiosemicarbazones and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the p53 pathway. It also inhibits the activity of certain enzymes that are involved in inflammation and viral replication.
Biochemical and Physiological Effects:
2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide has been shown to have several biochemical and physiological effects. Some of the significant effects include:
1. Induction of apoptosis in cancer cells.
2. Reduction of inflammation in animal models.
3. Inhibition of viral replication.
Advantages and Limitations for Lab Experiments
Some of the advantages of using 2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-viral activity. However, some limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide. Some of the possible directions include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of more efficient synthesis methods to improve its solubility and yield.
3. Evaluation of the potential of this compound as a drug candidate for cancer, inflammation, and viral infections.
4. Investigation of the potential of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is a compound that has shown promising results in various studies for its potential applications in medicinal chemistry, pharmacology, and drug discovery. Its potent anti-cancer, anti-inflammatory, and anti-viral activity make it a promising candidate for further research. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a drug candidate.
Scientific Research Applications
2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Some of the significant research applications include:
1. Anti-cancer activity: Several studies have reported that 2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide exhibits potent anti-cancer activity against various cancer cell lines.
2. Anti-inflammatory activity: This compound has also shown promising results in reducing inflammation in various animal models.
3. Anti-viral activity: Studies have reported that 2-(Cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide exhibits anti-viral activity against certain viruses.
properties
IUPAC Name |
2-(cyclopentylamino)-N-(2,3-dimethylphenyl)-2-sulfanylideneacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-10-6-5-9-13(11(10)2)17-14(18)15(19)16-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXMIJDCCXAVMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=S)NC2CCCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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